molecular formula C10H22ClN3O2 B2537716 2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride CAS No. 2567495-28-5

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride

Cat. No.: B2537716
CAS No.: 2567495-28-5
M. Wt: 251.76
InChI Key: MUFBWYHOKGRNEV-UHFFFAOYSA-N
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Description

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a propanoylamino group, and a methylhexanamide group, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride typically involves the reaction of N-methylhexanamide with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in an aqueous solution at elevated temperatures to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.

    N-Acetylcarnosine: A derivative of carnosine with potential therapeutic applications.

    Beta-Alanine: A naturally occurring beta amino acid involved in the synthesis of carnosine.

Uniqueness

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amide functional group and the presence of an amino acid derivative. Its molecular formula and structural representation can be summarized as follows:

  • Molecular Formula : C₉H₁₈ClN₃O
  • Molecular Weight : 209.71 g/mol

Research has indicated that 2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride exhibits multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. In vitro studies report IC50 values indicating potent inhibition at low micromolar concentrations .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride:

Biological Activity Target IC50 (µM) Reference
Inhibition of COX-2Cyclooxygenase-26
Inhibition of LOXLipoxygenase8.5
Antimicrobial activityMRSAN/A
Anti-inflammatory effectsVarious inflammatory markersN/A

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Anti-inflammatory Study :
    A study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that 2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride displayed significant antimicrobial activity against MRSA strains, suggesting its potential role in treating resistant bacterial infections.
  • Docking Studies :
    Computational docking studies have been performed to predict the binding affinity of this compound to various protein targets, enhancing the understanding of its mechanism at the molecular level. These studies indicate favorable interactions with COX-2 and LOX, corroborating experimental findings .

Properties

IUPAC Name

2-(3-aminopropanoylamino)-N-methylhexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-3-4-5-8(10(15)12-2)13-9(14)6-7-11;/h8H,3-7,11H2,1-2H3,(H,12,15)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFBWYHOKGRNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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